molecular formula C14H20N2O2 B3113041 Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate CAS No. 1932572-89-8

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B3113041
CAS No.: 1932572-89-8
M. Wt: 248.32
InChI Key: DQLSXOAEXCBESC-YPMHNXCESA-N
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Description

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl ester group, a methyl substituent at the 2-position, and an amino group at the 3-position of the six-membered piperidine ring.

Properties

IUPAC Name

benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLSXOAEXCBESC-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

    Functional Group Introduction:

    Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Benzyl Protection: The benzyl group is introduced as a protecting group to ensure the stability of the compound during subsequent reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with four analogs, focusing on structural features, physicochemical properties, and commercial availability.

Structural and Functional Group Analysis
Compound Name Key Substituents Ring Type Stereochemistry
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate (Target) 3-amino, 2-methyl Piperidine (2R,3S)
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate 2-allyl, 3-hydroxy Piperidine Racemic (undefined)
(2R,3S)-Benzyl 3-hydroxy-2-(3-hydroxypropyl)piperidine-1-carboxylate 3-hydroxy, 2-(3-hydroxypropyl) Piperidine (2R,3S)
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate 2-methyl, 3-carboxylate (methyl ester) Piperidine (2S,3S)
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate 3-hydroxy, 2-methyl Azetidine (2R,3S)

Key Observations :

  • Functional Groups: The target compound’s 3-amino group confers basicity, while analogs with hydroxy groups (e.g., ) exhibit higher polarity.
  • Stereochemistry : The (2R,3S) configuration in the target and contrasts with the (2S,3S) configuration in , which may lead to divergent biological or catalytic behaviors.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight LogP PSA (Ų)
This compound Not provided Not provided - -
(2R,3S)-Benzyl 3-hydroxy-2-(3-hydroxypropyl)piperidine-1-carboxylate C₁₆H₂₃NO₄ 293.358 1.858 70
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate C₁₂H₁₅NO₃ 221.256 - -

Key Observations :

  • Lipophilicity: The hydroxypropyl-substituted compound has a moderate LogP (1.858), suggesting balanced solubility in polar and nonpolar media. The target compound’s amino group likely increases hydrophilicity compared to .
  • Polar Surface Area (PSA) : The dual hydroxy groups in yield a PSA of 70 Ų, indicative of high polarity, which may reduce membrane permeability compared to the target compound.

Research Implications

  • Stereochemical Specificity : The (2R,3S) configuration in the target compound and may favor interactions with chiral biological targets, such as enzymes or receptors.
  • Ring Size Effects : The azetidine analog offers a smaller, strained ring system, which could lead to distinct pharmacokinetic profiles compared to piperidine derivatives.

Biological Activity

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant implications in biological research and medicinal chemistry. Its structure includes a piperidine ring, an amino group, and a carboxylate moiety, which contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₄H₂₀N₂O₂
  • Molecular Weight: 248.33 g/mol
  • CAS Number: 1932572-89-8
  • Purity: ≥ 97%

This compound interacts with specific neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The chiral nature of the compound is crucial for its binding affinity and selectivity towards these receptors. Research indicates that it may influence enzyme-substrate interactions and protein-ligand binding, making it a valuable candidate for pharmacological studies.

Neurotransmitter Modulation

The compound's structure allows it to act on various neurotransmitter systems. Preliminary studies suggest that it may exhibit:

  • Antagonistic effects on certain receptors : Similar compounds have shown potential as antagonists for CC chemokine receptor 3 (CCR3), which plays a role in inflammatory responses and conditions like asthma .
  • Influence on central nervous system functions : Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Potential Therapeutic Applications

  • Neurological Disorders : The ability to modulate neurotransmission pathways positions this compound as a candidate for research into treatments for conditions such as depression and anxiety.
  • Cancer Therapy : Some piperidine derivatives have shown anticancer properties, indicating that this compound may also have applications in oncology .
  • Inflammatory Diseases : Its potential role as a CCR3 antagonist suggests it could be beneficial in managing allergic and inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyFindings
Study A Investigated the interaction of benzyl piperidines with CCR3; found significant antagonistic activity .
Study B Evaluated the effects of piperidine derivatives on neuronal signaling; suggested modulation of synaptic transmission.
Study C Assessed the anticancer properties of structurally similar compounds; indicated potential cytotoxic effects against tumor cells .

Q & A

Q. Basic Research Focus

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing methyl and benzyl groups) .
    • HRMS : Validates molecular weight and fragmentation patterns .
  • Enantiomeric Purity :
    • Chiral HPLC/SFC : Resolves enantiomers using chiral stationary phases (e.g., AD-H column) .
    • Optical Rotation : Compares [α]D values to literature for stereochemical validation .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .
  • Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

How can researchers ensure high enantiomeric excess (ee) during synthesis?

Q. Advanced Research Focus

  • Catalyst Optimization : Use chiral Ir or Rh catalysts for asymmetric amination, as demonstrated in analogous piperidine syntheses (57% yield, 90% ee) .
  • Reaction Monitoring : Track ee dynamically using chiral SFC or HPLC to adjust reaction conditions (temperature, solvent) .
  • Purification : Recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) improves ee .

How should contradictory data on stability or reactivity be addressed?

Q. Advanced Research Focus

  • Comparative Studies : Analyze structural analogs (e.g., tert-butyl vs. benzyl carbamates) to identify substituent effects on stability. For example, tert-butyl esters may exhibit higher hydrolytic stability than benzyl groups .
  • Condition Screening : Test stability under varying pH, temperature, and light exposure. Accelerated stability studies (40°C/75% RH) can predict degradation pathways .
  • Mechanistic Probes : Use LC-MS to identify degradation byproducts (e.g., decarboxylation or oxidation products) .

What strategies optimize the compound’s stability in biological assays?

Q. Advanced Research Focus

  • Formulation : Use buffered solutions (pH 6–8) to minimize hydrolysis of the carbamate group .
  • Lyophilization : Freeze-drying increases shelf life for in vitro studies .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify susceptibility to CYP450 enzymes .

How does the stereochemistry of the compound influence its biological activity?

Q. Advanced Research Focus

  • Docking Studies : Computational modeling (e.g., AutoDock) predicts binding affinity differences between (2R,3S) and (2S,3R) isomers to target proteins .
  • Pharmacophore Mapping : Compare activity of enantiomers in enzyme inhibition assays (e.g., proteases or kinases) .
  • SAR Analysis : Modify substituents (e.g., methyl vs. ethyl groups) to correlate structure with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 2
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

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